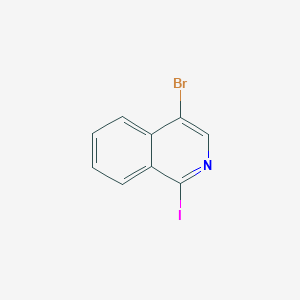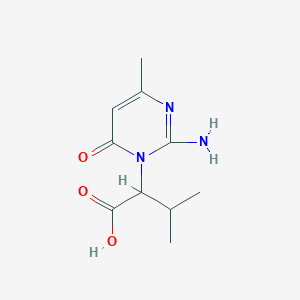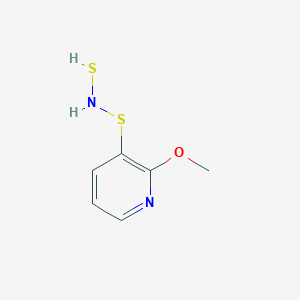
N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxy group and a sulfanylthiohydroxylamine moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine typically involves the condensation of 2-methoxypyridine-3-amine with a suitable thiohydroxylamine derivative. The reaction is often carried out under controlled conditions, such as in the presence of a base and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A Schiff base ligand with antimicrobial properties.
N-(tert-butyl)-2-methoxypyridin-3-amine: Used in organic synthesis and medicinal chemistry.
Uniqueness
N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine stands out due to its unique combination of a methoxypyridine ring and a sulfanylthiohydroxylamine moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H8N2OS2 |
|---|---|
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine |
InChI |
InChI=1S/C6H8N2OS2/c1-9-6-5(11-8-10)3-2-4-7-6/h2-4,8,10H,1H3 |
Clave InChI |
QUAMULOMVISBBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)SNS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
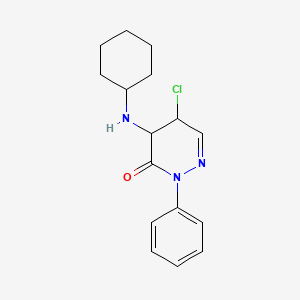
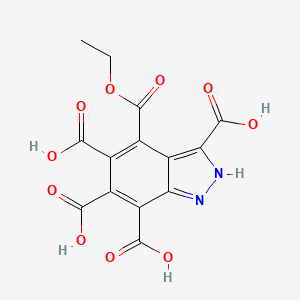
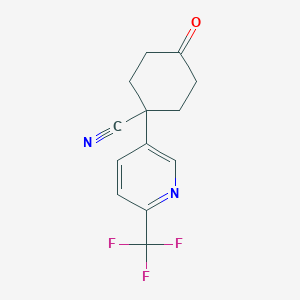
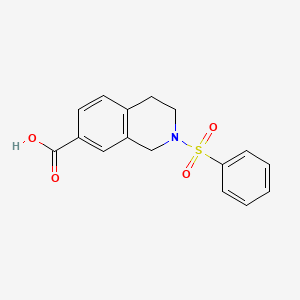
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
